molecular formula C5H5NO3 B13617949 (3S)-3-isocyanatooxolan-2-one

(3S)-3-isocyanatooxolan-2-one

Cat. No.: B13617949
M. Wt: 127.10 g/mol
InChI Key: UPVFLZAJJGFECS-BYPYZUCNSA-N
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Description

(3S)-3-isocyanatooxolan-2-one: is a chemical compound with a unique structure that includes an isocyanate group attached to an oxolan-2-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-isocyanatooxolan-2-one typically involves the reaction of oxolan-2-one derivatives with isocyanate reagents under controlled conditions. One common method includes the use of a base-catalyzed reaction where the oxolan-2-one derivative is treated with an isocyanate source in the presence of a suitable solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters and ensure consistent product quality. The use of advanced purification techniques, such as distillation or chromatography, is essential to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: (3S)-3-isocyanatooxolan-2-one undergoes several types of chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles, such as amines or alcohols, to form urea or carbamate derivatives.

    Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, leading to the formation of various adducts.

    Polymerization Reactions: The isocyanate group can react with polyols to form polyurethanes, which are widely used in the production of foams, coatings, and adhesives.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and water are common nucleophiles that react with the isocyanate group.

    Catalysts: Base catalysts, such as tertiary amines or metal catalysts, are often used to enhance the reaction rate and selectivity.

    Solvents: Organic solvents, such as dichloromethane or toluene, are commonly used to dissolve the reactants and facilitate the reaction.

Major Products: The major products formed from the reactions of this compound include urea derivatives, carbamates, and polyurethanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: In chemistry, (3S)-3-isocyanatooxolan-2-one is used as a building block for the synthesis of various organic compounds. Its reactivity with nucleophiles makes it a valuable intermediate in the preparation of urea and carbamate derivatives.

Biology: In biological research, this compound is studied for its potential as a cross-linking agent in protein modification. Its ability to form stable urea linkages with amino groups in proteins makes it useful for creating protein conjugates and studying protein interactions.

Medicine: In medicine, this compound is explored for its potential use in drug delivery systems. Its reactivity with biological molecules allows for the targeted delivery of therapeutic agents to specific tissues or cells.

Industry: In industry, this compound is used in the production of polyurethanes, which are essential materials in the manufacture of foams, coatings, adhesives, and elastomers. Its unique reactivity profile makes it a valuable component in the formulation of high-performance materials.

Mechanism of Action

The mechanism of action of (3S)-3-isocyanatooxolan-2-one involves its reactivity with nucleophiles, leading to the formation of stable covalent bonds. The isocyanate group reacts with amino or hydroxyl groups in target molecules, forming urea or carbamate linkages. This reactivity is exploited in various applications, such as cross-linking proteins or forming polymer networks.

Molecular Targets and Pathways: The primary molecular targets of this compound are nucleophilic functional groups, such as amino and hydroxyl groups. The pathways involved in its reactivity include nucleophilic addition and substitution reactions, which result in the formation of stable covalent bonds with target molecules.

Comparison with Similar Compounds

    (3S)-3-isocyanatooxolan-2-one: can be compared with other isocyanate-containing compounds, such as methyl isocyanate and phenyl isocyanate.

    Oxolan-2-one derivatives: Compounds like oxolan-2-one and its substituted derivatives share structural similarities with this compound.

Uniqueness: The uniqueness of this compound lies in its specific stereochemistry and the presence of both an isocyanate group and an oxolan-2-one ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specialized applications in chemistry, biology, and industry.

Properties

Molecular Formula

C5H5NO3

Molecular Weight

127.10 g/mol

IUPAC Name

(3S)-3-isocyanatooxolan-2-one

InChI

InChI=1S/C5H5NO3/c7-3-6-4-1-2-9-5(4)8/h4H,1-2H2/t4-/m0/s1

InChI Key

UPVFLZAJJGFECS-BYPYZUCNSA-N

Isomeric SMILES

C1COC(=O)[C@H]1N=C=O

Canonical SMILES

C1COC(=O)C1N=C=O

Origin of Product

United States

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